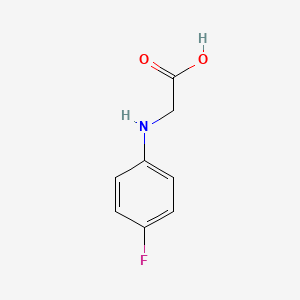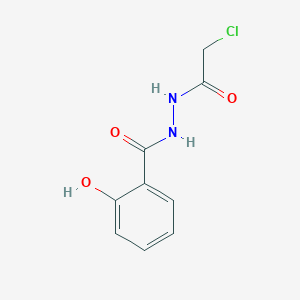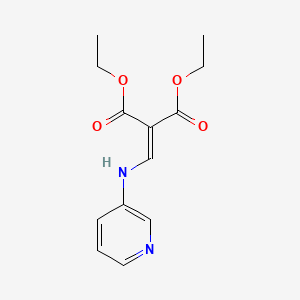
Diethyl 2-((pyridin-3-ylamino)methylene)malonate
Descripción general
Descripción
Diethyl 2-((pyridin-3-ylamino)methylene)malonate is a chemical compound with the linear formula C13H16N2O4 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The intermediates of the syntheses were prepared by improved synthetic protocols working under microwave conditions whenever it was advantageous for the resulting product in terms of reaction time and/or chemical yield .Molecular Structure Analysis
The molecular structure of Diethyl 2-((pyridin-3-ylamino)methylene)malonate is represented by the SMILES string O=C(OCC)C(C(OCC)=O)=CNC1=CN=CC=C1 . The InChI representation is 1S/C13H16N2O4/c1-3-18-12(16)11(13(17)19-4-2)9-15-10-6-5-7-14-8-10/h5-9,15H,3-4H2,1-2H3 .Aplicaciones Científicas De Investigación
-
Dielectric and Electronic Filters, Thermal, Optical, Mechanical, and Biomedical Applications
- Scientific Field : Materials Science .
- Application Summary : This compound is used in the growth and characterization of crystalline specimens for dielectric and electronic filters, thermal, optical, mechanical, and biomedical applications .
- Methods of Application : The single crystals of this compound were grown successfully and efficiently by the standard slow evaporation method . The lattice cell parameters were confirmed by XRD analysis . The FTIR spectrum portrays the presence of major and active functional groups .
- Results or Outcomes : The thermal studies explained the two major weight losses between 107 and 153 °C and 153 and 800 °C . The hardness profile of the compound increases with increase in load which confirms reverse indentation size effect (RISE), and the work-hardening coefficient ‘n’ was observed as 2.936 . The negative photoconductive nature as the predominant property and the dielectric constant and dielectric loss are perfectly and accurately measured and properly reported .
-
- Scientific Field : Chemical Sciences .
- Application Summary : This compound is used for the introduction of metal coordination sites in polyacrylates .
- Methods of Application : Intermediates of the syntheses were prepared by improved synthetic protocols working under microwave conditions whenever it was advantageous for the resulting product in terms of reaction time and/or chemical yield .
- Results or Outcomes : The new acrylic acid derivatives of this compound which may be used for the introduction of metal coordination sites in polyacrylates were synthesized and characterized .
-
Perfumes and Flavorings
- Scientific Field : Food Science and Perfumery .
- Application Summary : This compound, also known as DEM, is the diethyl ester of malonic acid. It occurs naturally in grapes and strawberries as a colorless liquid with an apple-like odor, and is used in perfumes . It is also used to synthesize other compounds such as artificial flavorings .
- Methods of Application : The compound is typically synthesized from the reaction of the sodium salt of chloroacetic acid with sodium cyanide, which produces the nitrile .
- Results or Outcomes : The resulting compound has an apple-like odor and is used in various perfumes and flavorings .
-
Potential GABAA Receptor Modulators
- Scientific Field : Neurochemistry .
- Application Summary : This compound is used in the synthesis of novel pyrazolothienopyridinone derivatives as potential GABAA receptor modulators .
- Methods of Application : The synthesis of these derivatives involves handling unstable aminothiophenes via two different synthetic strategies delivering a set of 8 target compounds .
- Results or Outcomes : The new acrylic acid derivatives of this compound which may be used for the introduction of metal coordination sites in polyacrylates were synthesized and characterized .
-
Synthesis of Barbiturates and Vitamins
- Scientific Field : Pharmaceutical Chemistry .
- Application Summary : This compound is used in the synthesis of other compounds such as barbiturates, artificial flavorings, vitamin B1, and vitamin B6 .
- Methods of Application : The compound is typically synthesized from the reaction of the sodium salt of chloroacetic acid with sodium cyanide, which produces the nitrile .
- Results or Outcomes : The resulting compound is used in various pharmaceutical applications, including the synthesis of barbiturates and vitamins .
-
Potential GABAA Receptor Modulators
- Scientific Field : Neurochemistry .
- Application Summary : This compound is used in the synthesis of novel pyrazolothienopyridinone derivatives as potential GABAA receptor modulators .
- Methods of Application : The synthesis of these derivatives involves handling unstable aminothiophenes via two different synthetic strategies delivering a set of 8 target compounds .
- Results or Outcomes : The new acrylic acid derivatives of this compound which may be used for the introduction of metal coordination sites in polyacrylates were synthesized and characterized .
Safety And Hazards
The safety data sheet for a similar compound, Diethyl malonate, indicates that it is a combustible liquid and precautions should be taken to avoid heat, sparks, open flames, and hot surfaces . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling the compound . In case of inadequate ventilation, respiratory protection should be worn .
Propiedades
IUPAC Name |
diethyl 2-[(pyridin-3-ylamino)methylidene]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-3-18-12(16)11(13(17)19-4-2)9-15-10-6-5-7-14-8-10/h5-9,15H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMRKZNYVTWEIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CN=CC=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368029 | |
| Record name | Diethyl {[(pyridin-3-yl)amino]methylidene}propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-((pyridin-3-ylamino)methylene)malonate | |
CAS RN |
14029-71-1 | |
| Record name | Diethyl {[(pyridin-3-yl)amino]methylidene}propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-diethyl 2-{[(pyridin-3-yl)amino]methylidene}propanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

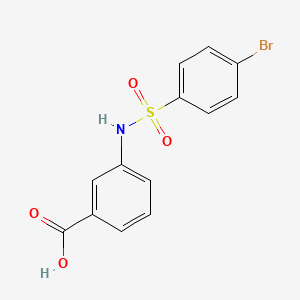
![8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1299495.png)

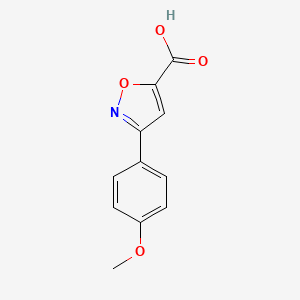
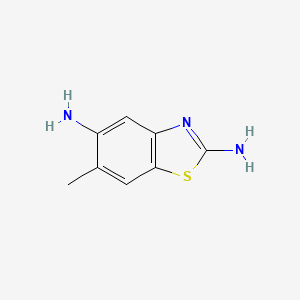
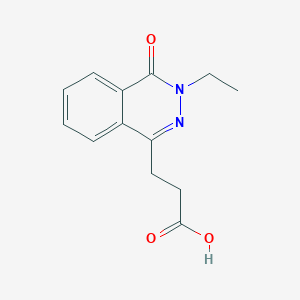

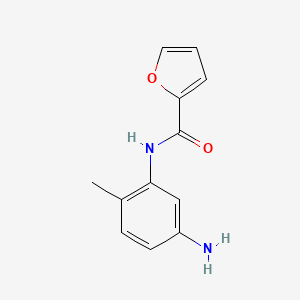
![2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1299521.png)
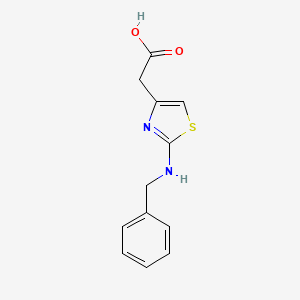
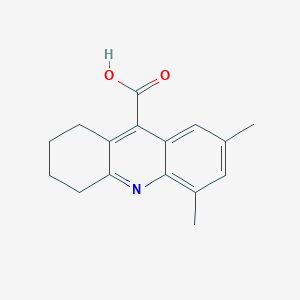
![6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine](/img/structure/B1299531.png)
